Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-3-cyano-6-methoxy-7-quinolinyl ester
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Overview
Description
Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-3-cyano-6-methoxy-7-quinolinyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a quinoline ring substituted with methoxy, cyano, and chloro groups, as well as an ester linkage to methanesulfonic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-3-cyano-6-methoxy-7-quinolinyl ester typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo various substitution reactions to introduce the methoxy, cyano, and chloro groups. The final step involves esterification with methanesulfonic acid under controlled conditions, such as the presence of a dehydrating agent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-3-cyano-6-methoxy-7-quinolinyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with the chloro group replaced by the nucleophile.
Reduction: Amino derivatives of the original compound.
Oxidation: Carbonyl derivatives of the original compound.
Scientific Research Applications
Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-3-cyano-6-methoxy-7-quinolinyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-3-cyano-6-methoxy-7-quinolinyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano and chloro groups play a crucial role in its binding affinity and specificity. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, 3,6-dihydro-2,2,6,6-tetramethyl-2H-pyran-4-yl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, (1-methylcyclohexyl)methyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 6-(1-hexyn-1-yl)-1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl ester
Uniqueness
Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-3-cyano-6-methoxy-7-quinolinyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the quinoline ring system, along with the specific substitutions, makes it a valuable compound for targeted research applications.
Properties
IUPAC Name |
(4-chloro-3-cyano-6-methoxyquinolin-7-yl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O4S/c1-21-9-2-7-8(18-5-6(4-17)11(7)13)3-10(9)22-23(19,20)12(14,15)16/h2-3,5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLHPOYUBOWGCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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